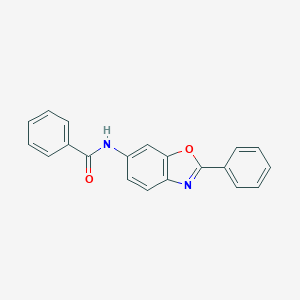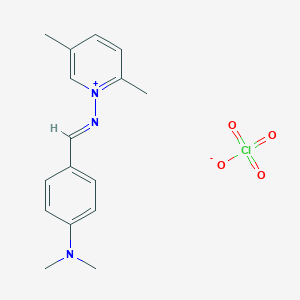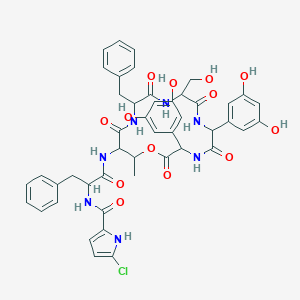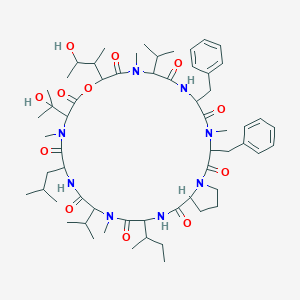![molecular formula C46H68N8O11 B235798 N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide CAS No. 156223-06-2](/img/structure/B235798.png)
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide is a natural product found in Acremonium with data available.
Applications De Recherche Scientifique
Antiviral Activity
A study by Ivashchenko et al. (2014) investigated the antiviral activity of compounds related to the requested chemical, including indole derivatives. They tested their efficacy against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Most compounds showed no significant antiviral activity, with only a few exceptions demonstrating moderate activity against HCV in human hepatoma cell lines (Ivashchenko et al., 2014).
Synthesis and Structure-Activity Relationships in Neuropeptide Analogues
Horwell et al. (1991) explored the synthesis and structure-activity relationships of neuropeptide cholecystokinin (CCK) analogues, which included indole derivatives similar to the compound . These analogues showed potential as gastrin and CCK-B antagonists with anxiolytic properties, highlighting their relevance in neuroscience and pharmacology (Horwell et al., 1991).
Formation of Oxygen-Bridged Heterocycles
The work of Svetlik et al. (1988) involved the formation of oxygen-bridged heterocycles in the Hantzsch synthesis, using components structurally related to the compound . This research is significant in understanding the chemical properties and potential applications of such compounds in organic synthesis (Svetlik et al., 1988).
Methylglyoxal in Food and Living Organisms
A study by Nemet et al. (2006) focused on methylglyoxal, a compound related to the chemical structure . The research highlighted the role of methylglyoxal in modifying proteins and its association with diseases like diabetes and neurodegenerative disorders. This study provides insight into the biological significance of such compounds (Nemet et al., 2006).
Rhenium Tricarbonyl Core Complexes
Research by Wei et al. (2005) involved the creation of rhenium tricarbonyl complexes using nucleosides modified with indole derivatives. These complexes have implications in medicinal chemistry and bioconjugation studies (Wei et al., 2005).
Intramolecular Degradation Studies
Kearney et al. (1993) examined the degradation mechanisms of CI-988, a compound structurally similar to the requested chemical. This research contributes to understanding the stability and metabolism of such compounds in pharmaceutical contexts (Kearney et al., 1993).
Formation of Vesicles from N- or 3-Alkylindoles
The study by Abel et al. (2000) investigated the formation of stable vesicles from N- or 3-alkylindoles, providing potential evidence for tryptophan as a membrane anchor in proteins. This research is relevant for understanding the biophysical properties of indole derivatives in biological systems (Abel et al., 2000).
Synthesis and Tautomerization of Hydroxylated Isoflavones
Frasinyuk et al. (2015) explored the synthesis and tautomerization of hydroxylated isoflavones bearing heterocyclic hemi-aminals, which are structurally related to the requested compound. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules (Frasinyuk et al., 2015).
Nitrogenous Compounds from Deep Sea Derived Fungus
Luo et al. (2018) isolated nitrogenous compounds, including amino acid derivatives, from a deep-sea-derived fungus. This study is significant in the field of marine biochemistry and the search for novel bioactive compounds (Luo et al., 2018).
Propriétés
Numéro CAS |
156223-06-2 |
|---|---|
Formule moléculaire |
C46H68N8O11 |
Poids moléculaire |
909.1 g/mol |
Nom IUPAC |
N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide |
InChI |
InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+ |
Clé InChI |
AYUIKFCHOSVYEV-DGRUYDBLSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O |
Synonymes |
aselacin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)

